![molecular formula C20H20N4S B10948288 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948288.png)
9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalytic systems can be employed to scale up the production process. These methods not only improve efficiency but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It exhibits promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s stability and reactivity make it suitable for use in material science and the development of advanced materials.
Mechanism of Action
The mechanism of action of 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
Thieno[2,3-d]pyrimidine: Shares structural similarities and exhibits comparable biological properties.
Cyclopropyl-containing heterocycles: Compounds with cyclopropyl groups that enhance their chemical reactivity and biological activity.
Uniqueness
What sets 9-Ethyl-8-methyl-2-[2-(4-methylphenyl)cyclopropyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of structural features, including the fused thieno, triazolo, and pyrimidine rings, along with the cyclopropyl group
Properties
Molecular Formula |
C20H20N4S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[2-(4-methylphenyl)cyclopropyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H20N4S/c1-4-14-12(3)25-20-17(14)19-22-18(23-24(19)10-21-20)16-9-15(16)13-7-5-11(2)6-8-13/h5-8,10,15-16H,4,9H2,1-3H3 |
InChI Key |
IXTIMDNXEMURGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4CC4C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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